![molecular formula C7H2BrF3O2 B1600022 5-Bromo-2,3,4-trifluorobenzoic acid CAS No. 212631-85-1](/img/structure/B1600022.png)
5-Bromo-2,3,4-trifluorobenzoic acid
Overview
Description
Synthesis Analysis
5-Bromo-2,3,4-trifluorobenzoic acid is a valuable synthetic intermediate, particularly in the pharmaceutical industry. It has been used in the synthesis of 2,4,5-trifluorobenzoic acid, a related compound, indicating its importance in drug synthesis and material science. It is also used in the synthesis of trifluorobenzoic acids as intermediates for quinolone antibacterials.Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3,4-trifluorobenzoic acid is characterized by a benzene ring with a bromo group at the 5-position and three fluoro groups at the 2,3,4-positions. The presence of these substituents significantly influences the chemical properties of the compound.Chemical Reactions Analysis
The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . 3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .Physical And Chemical Properties Analysis
5-Bromo-2,3,4-trifluorobenzoic acid is a solid at room temperature . It has a molecular weight of 254.99 g/mol . The compound is white to off-white in color .Scientific Research Applications
Synthesis and Pharmaceutical Applications
5-Bromo-2,3,4-trifluorobenzoic acid is a valuable synthetic intermediate, particularly in the pharmaceutical industry. Deng et al. (2015) describe a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a related compound, indicating its importance in drug synthesis and material science (Deng, Shen, Zhao, Yan, & Zhang, 2015). Similarly, Turner and Suto (1993) mention the synthesis of trifluorobenzoic acids as intermediates for quinolone antibacterials, highlighting their role in antibiotic synthesis (Turner & Suto, 1993).
Metabolic Pathways and Toxicology
The study of metabolic pathways of related bromo and trifluorobenzoic compounds provides insights into their potential toxicity and metabolism in different species, as explored by Carmo et al. (2005) (Carmo et al., 2005). This research is crucial for understanding the safe use of these compounds in pharmaceuticals.
Material Science and Chemical Engineering
In material science, the synthesis and structural characterization of related bromo and trifluorobenzoic acids are important. For instance, Dong-fang (2000) investigated the synthesis and structure of bromo-dihydroxybenzoic acid, an intermediate for pyrimidine medicaments, indicating the relevance of these compounds in material science (Dong-fang, 2000).
Polymer Science
The synthesis of trifluorobenzoic acid derivatives is also significant in polymer science. Hardcastle et al. (2001) describe the efficient synthesis of a library of alkoxy-trifluorobenzoic acids, highlighting their application in this field (Hardcastle, Barber, Marriott, & Jarman, 2001).
Organic Chemistry and Synthesis
In organic chemistry, the regioflexible substitution of difluorobenzene to produce various benzoic acids, including trifluorobenzoic acids, demonstrates the versatility and importance of these compounds in synthetic chemistry. Schlosser and Heiss (2003) elaborate on this aspect (Schlosser & Heiss, 2003).
Safety And Hazards
The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-bromo-2,3,4-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIATTAAVBLNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455895 | |
Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3,4-trifluorobenzoic acid | |
CAS RN |
212631-85-1 | |
Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.